molecular formula C16H13FN2O B2811663 (3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone CAS No. 2034381-43-4

(3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

Cat. No.: B2811663
CAS No.: 2034381-43-4
M. Wt: 268.291
InChI Key: LWKNSBJHGLEXFS-UHFFFAOYSA-N
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Description

(3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone: is a complex organic compound that features a fluorinated pyridine ring and a tetrahydro-epiminonaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the fluorination of pyridine derivatives. The fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions . The resulting fluoropyridine is then coupled with a tetrahydro-epiminonaphthalene derivative through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

(3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone: has several scientific research applications:

Mechanism of Action

The mechanism by which (3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone exerts its effects involves interactions with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π stacking interactions , while the tetrahydro-epiminonaphthalene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors , leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoropyridin-4-yl)methanol
  • (4-Fluoropyridin-3-yl)methanol
  • (3-Fluoropyridin-2-yl)methanol

Uniqueness

(3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone: is unique due to its combination of a fluorinated pyridine ring and a tetrahydro-epiminonaphthalene moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other fluoropyridine derivatives .

Properties

IUPAC Name

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(3-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c17-13-9-18-8-7-12(13)16(20)19-14-5-6-15(19)11-4-2-1-3-10(11)14/h1-4,7-9,14-15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKNSBJHGLEXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C1N2C(=O)C4=C(C=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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